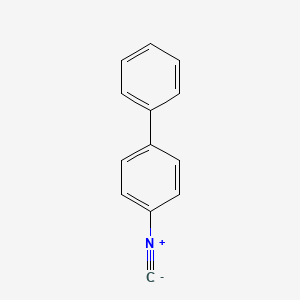
1-Ethynyl-2-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2-isocyanatobenzene is an organic compound with the molecular formula C9H5NO It is a derivative of benzene, characterized by the presence of an ethynyl group (-C≡CH) and an isocyanate group (-N=C=O) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-isocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1-ethynylbenzene with phosgene (COCl2) in the presence of a base, such as triethylamine, to form the isocyanate group. The reaction is typically carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-2-isocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophiles such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitrobenzene or halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2-isocyanatobenzene has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-ethynyl-2-isocyanatobenzene exerts its effects involves interactions with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity. The ethynyl group can also participate in π-conjugation, influencing the electronic properties of the compound and its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-2-isocyanatobenzene can be compared with other similar compounds, such as:
1-Ethynyl-2-nitrobenzene: Similar structure but with a nitro group instead of an isocyanate group.
1-Ethynyl-2-aminobenzene: Contains an amino group instead of an isocyanate group.
1-Ethynyl-2-hydroxybenzene: Features a hydroxyl group instead of an isocyanate group.
Uniqueness: The presence of both the ethynyl and isocyanate groups in this compound makes it unique, as it combines the reactivity of the isocyanate group with the electronic properties of the ethynyl group. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C9H5NO |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
1-ethynyl-2-isocyanatobenzene |
InChI |
InChI=1S/C9H5NO/c1-2-8-5-3-4-6-9(8)10-7-11/h1,3-6H |
InChI-Schlüssel |
LPWFQCGPNJLGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC=C1N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)




![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)



